Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate
Description
Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a formyl group at the 4-position, methyl groups at the 1- and 3-positions, and an ethyl ester at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines . Its structural features, including the reactive formyl group, enable participation in nucleophilic additions, cyclizations, and intermolecular interactions critical for crystal packing .
Properties
IUPAC Name |
ethyl 4-formyl-2,5-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)8-7(5-12)6(2)10-11(8)3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMZIRBECAVHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625187 | |
| Record name | Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166313-50-4 | |
| Record name | Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions, followed by formylation to introduce the formyl group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Ethyl 4-carboxy-1,3-dimethyl-1H-pyrazole-5-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-1,3-dimethyl-1H-pyrazole-5-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative with potential therapeutic applications, as highlighted in several case studies . Pyrazoles, in general, are important scaffolds in medicinal chemistry, displaying a broad spectrum of biological activities .
Synthesis of Pyrazoles
Various methods exist for synthesizing pyrazole derivatives, including this compound :
- One method involves a multicomponent reaction using substituted hydrazines, nitriles, and benzenethiols to produce 5-aminopyrazoles . The best yields are obtained when the aminopyrazole has an electron-releasing group or the electrophilic reagent has an electron-withdrawing group .
- Another method uses a cyclocondensation reaction of arylhydrazines with malononitrile derivatives, yielding 4-amino-1-aryl-1H-pyrazole-4-carbonitriles .
- 4-formylpyrazoles can be synthesized from acetophenones and phenylhydrazine .
Potential Applications
This compound can undergo condensation with amines to form azomethines. Several case studies highlight the therapeutic potential of this compound:
- Pyrazole-coumarin derivatives synthesized from 4-formylpyrazoles have been tested for antitubercular activity against the Mycobacterium tuberculosis H37Rv strain .
- certain pyrazole derivatives were tested for their α-Glucosidase inhibition for controlling postprandial hyperglycemia in diabetic patients .
- 4-aroylpyrazoles were tested for Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase (AtHPPD) inhibition activities .
Summary
Mechanism of Action
The mechanism of action of Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can participate in hydrogen bonding or covalent interactions with biological targets, influencing the compound’s efficacy and specificity .
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent significantly influences reactivity and physicochemical properties:
Key Findings :
Heterocyclic Core Modifications
Replacing the pyrazole core with triazole or oxadiazole alters electronic properties and applications:
Key Findings :
Positional Isomerism and Functional Group Effects
The position of the formyl group and ester moiety impacts reactivity and stability:
Key Findings :
- Position 4 formyl in pyrazoles stabilizes intermediates for cyclization, while position 3 analogs are less stable .
- Pyrrole-based derivatives exhibit unique photophysical properties due to extended conjugation .
Structural and Crystallographic Insights
- Crystal Packing : The formyl group in this compound participates in weak C–H···O interactions, forming layered structures . In contrast, triazole derivatives show stronger N–H···O bonds, leading to denser packing .
- Bond Lengths : The C=O bond in the formyl group (1.21 Å) is shorter than ester C=O bonds (1.34 Å), reflecting higher electrophilicity .
Biological Activity
Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate (EFDPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
EFDPC is characterized by a pyrazole ring with a formyl group and ethyl substitution at specific positions. Its molecular formula is C₉H₁₁N₃O₃, with a molecular weight of approximately 197.20 g/mol. The presence of the formyl and ethyl groups contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
EFDPC has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits notable activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, which are common clinical pathogens .
Table 1: Antimicrobial Activity of EFDPC
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Inhibition | |
| Candida albicans | Moderate |
Anti-inflammatory Properties
EFDPC has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases. In comparative studies, EFDPC demonstrated superior anti-inflammatory activity compared to standard drugs like diclofenac .
Table 2: Anti-inflammatory Activity of EFDPC
The mechanism through which EFDPC exerts its biological effects involves several biochemical pathways:
- Enzyme Interaction : EFDPC interacts with enzymes involved in inflammatory pathways, potentially modulating their activity to reduce inflammation.
- Formation of Schiff Bases : The compound can undergo condensation reactions with various amines to form azomethines (Schiff bases), which may enhance its biological activity.
- Cellular Uptake : Preliminary studies suggest that EFDPC's structure facilitates cellular uptake, allowing it to reach intracellular targets effectively.
Synthesis Methods
The synthesis of EFDPC typically involves multi-step organic reactions, including:
- Vilsmeier-Haack Reaction : This method allows for the introduction of the formyl group into the pyrazole scaffold.
- Condensation Reactions : EFDPC can be synthesized through condensation with aromatic amines under reflux conditions, leading to the formation of various derivatives .
Table 3: Synthesis Methods for EFDPC
| Method | Description |
|---|---|
| Vilsmeier-Haack Reaction | Introduces formyl group into pyrazole |
| Condensation with Amines | Forms azomethines as derivatives |
Case Studies
Several case studies highlight the therapeutic potential of EFDPC:
- In Vitro Studies on Cancer Cell Lines : EFDPC has been tested against various cancer cell lines, showing promising antiproliferative effects, particularly in breast and liver cancer cells .
- Inflammatory Disease Models : Animal models have demonstrated that EFDPC can significantly reduce inflammation markers in conditions like arthritis and colitis .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate?
- Methodology : Cyclocondensation reactions (e.g., using ethyl acetoacetate and DMF-DMA) are common for pyrazole derivatives. Temperature control (<0°C) during methylhydrazine addition improves yield and purity, as demonstrated in analogous syntheses .
- Data Validation : Compare NMR (¹H/¹³C) and IR spectra with literature values to confirm structural integrity. For example, NMR shifts for methyl groups in pyrazole derivatives typically appear at δ 2.3–2.6 ppm .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Structural Analysis : X-ray crystallography reveals bond lengths (e.g., C=O at ~1.21 Å) and intermolecular interactions (e.g., C–H···O hydrogen bonds). Mirror-plane symmetry observed in related compounds aids in validating molecular geometry .
- Software Tools : Use SHELX for structure refinement and Mercury for visualizing packing interactions (e.g., Cl···N contacts at 3.046 Å) .
Advanced Research Questions
Q. How do computational methods enhance the interpretation of spectroscopic and crystallographic data?
- DFT Studies : Compare experimental IR/Raman spectra with theoretical calculations (B3LYP/6-31G* basis set) to validate vibrational modes of formyl and ester groups .
- Electron Density Maps : Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., π-π stacking in aromatic pyrazole derivatives) .
Q. What strategies address contradictions in reaction yields reported across studies?
- Case Example : A synthesis protocol for a related compound reported 92% yield as a yellow oil, conflicting with literature claims of a colorless solid (mp 40–42°C). Replicate conditions with strict anhydrous ethanol and controlled cooling to resolve discrepancies .
- Analytical Rigor : Use HPLC-MS to detect side products and optimize purification (e.g., column chromatography with ethyl acetate/hexane gradients) .
Q. How can crystallographic software tools improve structure validation in pyrazole derivatives?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
